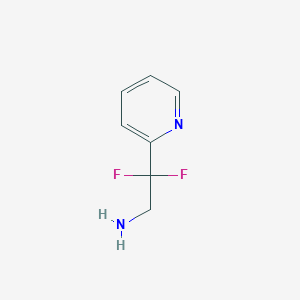

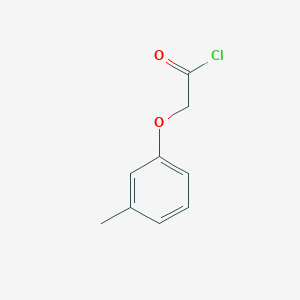

![molecular formula C11H14N2O B1313109 [(5-Methoxy-1H-indol-2-yl)methyl]methylamine CAS No. 91180-69-7](/img/structure/B1313109.png)

[(5-Methoxy-1H-indol-2-yl)methyl]methylamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“[(5-Methoxy-1H-indol-2-yl)methyl]methylamine” is a compound with the CAS Number: 130445-55-5 . It has a molecular weight of 176.22 and its IUPAC name is (5-methoxy-1H-indol-2-yl)methylamine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12N2O/c1-13-9-2-3-10-7(5-9)4-8(6-11)12-10/h2-5,12H,6,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.科学研究应用

Synthesis of Indolylquinoxalines

This compound is used as a reactant in the synthesis of indolylquinoxalines through condensation reactions . These heterocyclic compounds have garnered interest due to their potential pharmacological activities, including anti-tumor, anti-bacterial, and anti-inflammatory properties.

Preparation of Alkylindoles

It serves as a reactant in the preparation of alkylindoles via iridium-catalyzed reductive alkylation . Alkylindoles are significant in medicinal chemistry for their psychoactive properties and as intermediates in organic synthesis.

Arylation Reactions

The compound is employed in arylation reactions using a palladium acetate catalyst . Arylation is crucial in constructing carbon-carbon bonds, forming the backbone of many organic molecules, including pharmaceuticals and agrochemicals.

Enantioselective Friedel-Crafts Alkylation

It is used in enantioselective Friedel-Crafts alkylation . This application is particularly important in synthesizing chiral molecules, which are essential for creating drugs with specific directional properties.

Stereoselective Synthesis of Cyclopentaindolones

The compound plays a role in the stereoselective synthesis of cyclopentaindolones via [3+2] cyclopentannulation . Cyclopentaindolones are valuable in drug discovery due to their presence in numerous natural products and pharmaceuticals.

Anti-HIV-1 Molecular Docking Studies

Indole derivatives, including this compound, have been reported in molecular docking studies as potential anti-HIV-1 agents . This application is critical in the ongoing research for new treatments against HIV.

Proteomics Research

This compound is also a product for proteomics research , aiding in the study of proteomes and their functions. Proteomics is a vital field for understanding diseases and developing new therapies.

Material Science Applications

Lastly, it finds use in material science , particularly in the synthesis of new materials with potential applications in various industries .

作用机制

Target of Action

Indole derivatives, which this compound is a part of, have been reported to exhibit anti-hiv activity .

Mode of Action

It’s known that indole derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Indole derivatives have been associated with various biological activities, suggesting they may interact with multiple pathways .

Result of Action

Indole derivatives have been associated with various biological activities, suggesting they may have diverse effects at the molecular and cellular level .

属性

IUPAC Name |

1-(5-methoxy-1H-indol-2-yl)-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-12-7-9-5-8-6-10(14-2)3-4-11(8)13-9/h3-6,12-13H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUALTRHQFEHPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC2=C(N1)C=CC(=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(5-Methoxy-1H-indol-2-yl)methyl]methylamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-4-Hydroxy-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B1313026.png)

![1-{2-[(4-Methoxybenzyl)oxy]phenyl}ethanone](/img/structure/B1313027.png)

![4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol](/img/structure/B1313030.png)

![3-[(Ethylamino)methyl]phenol](/img/structure/B1313040.png)

![7-Fluoro-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1313043.png)

![2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1313054.png)

![(1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ol](/img/structure/B1313065.png)